2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a chemical compound with the molecular formula C10H10N2O2S and a molecular weight of 222.264 g/mol . This compound belongs to the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
The synthesis of 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 2-amino-6-methoxybenzothiazole with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or ethanol . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives, which are studied for their potential biological activities.
Biology: This compound is investigated for its antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential cellular components in microorganisms, leading to cell death. In the case of its anti-tubercular activity, the compound targets enzymes involved in the biosynthesis of the mycobacterial cell wall, disrupting its integrity and function .
Comparison with Similar Compounds
2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide can be compared with other benzothiazole derivatives such as:
2-chloro-N-(6-methoxy-benzothiazol-2-yl)acetamide: This compound has similar structural features but with a chloro substituent, which may alter its reactivity and biological activity.
2-amino-6-methoxybenzothiazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.
Properties
Molecular Formula |
C11H12N2O3S |
---|---|
Molecular Weight |
252.29 g/mol |
IUPAC Name |
2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H12N2O3S/c1-15-6-10(14)13-11-12-8-4-3-7(16-2)5-9(8)17-11/h3-5H,6H2,1-2H3,(H,12,13,14) |
InChI Key |
SYFFZSOPPYCABB-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=NC2=C(S1)C=C(C=C2)OC |
Origin of Product |
United States |
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